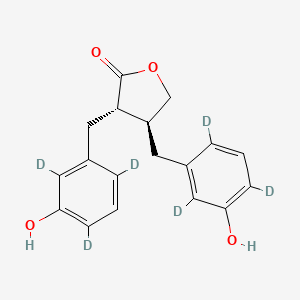

Enterolactone-d6

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H18O4 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

(3S,4S)-3,4-bis[(2,4,6-trideuterio-3-hydroxyphenyl)methyl]oxolan-2-one |

InChI |

InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1/i3D,4D,5D,6D,8D,9D |

InChI Key |

HVDGDHBAMCBBLR-MPBXAEPNSA-N |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1C[C@@H]2COC(=O)[C@H]2CC3=C(C(=C(C=C3[2H])[2H])O)[2H])[2H])O)[2H] |

Canonical SMILES |

C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

Isotopic Purity of Enterolactone-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Enterolactone-d6, a deuterated analog of the mammalian lignan Enterolactone. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies. Below, you will find key data on isotopic distribution, detailed experimental methodologies for purity assessment, and visual diagrams to illustrate the analytical workflow.

Data Presentation: Isotopic Purity of Deuterated Enterolactone

The isotopic purity of a deuterated compound is a critical parameter, indicating the percentage of the molecule that contains the desired number of deuterium atoms. Commercially available deuterated compounds undergo rigorous testing to determine the distribution of isotopic species. While a specific Certificate of Analysis for every batch of Enterolactone-d6 will provide the most accurate data, the following table represents typical specifications for a high-quality batch of a d6-labeled compound, based on data from suppliers of similar deuterated standards.

| Isotopic Species | Description | Representative Abundance (%) |

| d0 | Unlabeled Enterolactone | 0.01 |

| d1 | Enterolactone with 1 Deuterium | 0.02 |

| d2 | Enterolactone with 2 Deuteriums | 0.03 |

| d3 | Enterolactone with 3 Deuteriums | 0.18 |

| d4 | Enterolactone with 4 Deuteriums | 9.21 |

| d5 | Enterolactone with 5 Deuteriums | 22.12 |

| d6 | Enterolactone with 6 Deuteriums | 68.43 |

Note: The data presented is representative and derived from a Certificate of Analysis for a similar d6-labeled compound. Actual values for a specific lot of Enterolactone-d6 should be obtained from the supplier's Certificate of Analysis.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like Enterolactone-d6 relies on sophisticated analytical techniques capable of differentiating between molecules with very small mass differences. The primary methods employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the analysis of deuterated compounds, high-resolution mass spectrometry (HRMS) is often employed to resolve the isotopic peaks.

Methodology:

-

Sample Preparation: A solution of Enterolactone-d6 is prepared in a suitable solvent, typically methanol or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique such as Electrospray Ionization (ESI). ESI is preferred as it minimizes fragmentation of the molecule, allowing for the accurate determination of the molecular ion's isotopic distribution.

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. The analyzer separates the ions based on their mass-to-charge ratio.

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum. The spectrum will show a cluster of peaks corresponding to the different isotopic species (d0, d1, d2, d3, d4, d5, and d6).

-

Data Analysis: The relative intensity of each isotopic peak is used to calculate the percentage of each species, and thus the overall isotopic purity of the d6-labeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another essential tool for the characterization of deuterated compounds. While ¹H NMR can be used to observe the absence of signals at the sites of deuteration, ²H (Deuterium) NMR can directly detect the deuterium nuclei.

Methodology:

-

Sample Preparation: A solution of Enterolactone-d6 is prepared in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6).

-

¹H NMR Analysis: A standard proton NMR spectrum is acquired. The integration of the remaining proton signals in the regions expected to be deuterated is compared to the integration of a non-deuterated portion of the molecule or an internal standard. A significant reduction in the integral of the signals corresponding to the deuterated positions indicates successful labeling.

-

²H NMR Analysis: A deuterium NMR spectrum is acquired. This spectrum will show signals corresponding to the deuterium atoms in the molecule, confirming their presence and providing information about their chemical environment.

-

Purity Calculation: The relative integrals of the signals in the ¹H NMR spectrum can be used to estimate the isotopic enrichment at each labeled position.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for determining the isotopic purity of a deuterated compound using mass spectrometry.

Workflow for Isotopic Purity Determination by Mass Spectrometry.

Logical Relationship of Analytical Techniques for Purity Assessment.

Synthesis and Characterization of Enterolactone-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Enterolactone-d6, a deuterated analog of the mammalian lignan enterolactone. This document details the common synthetic methodologies, presents key analytical data, and illustrates the relevant biological pathways. The information is intended to serve as a valuable resource for researchers in pharmacology, drug metabolism, and oncology who utilize isotopically labeled compounds as internal standards for quantitative analysis or as probes in metabolic studies.

Introduction

Enterolactone is a bioactive metabolite produced by the gut microbiota from plant-based lignan precursors found in foods such as flaxseed, whole grains, and vegetables. It has garnered significant interest in the scientific community for its potential health benefits, including anti-cancer properties. Enterolactone-d6, a stable isotope-labeled version of enterolactone, is an indispensable tool in biomedical research, particularly in pharmacokinetic and metabolic studies, where it serves as an ideal internal standard for mass spectrometry-based quantification of the unlabeled analyte in biological matrices. This guide outlines the key procedures for its synthesis and the analytical methods for its characterization.

Synthesis of Enterolactone-d6

The most common and efficient method for preparing Enterolactone-d6 is through hydrogen-deuterium exchange on the aromatic rings of unlabeled enterolactone. This process involves the substitution of hydrogen atoms with deuterium atoms from a deuterium source, typically catalyzed by an acid.

Experimental Protocols

Two primary methods for the deuteration of enterolactone are described in the literature. Below are composite protocols based on these published methods.

Method 1: Deuteration using a D3PO4·BF3/D2O Complex

This method is effective for achieving a high degree of deuterium incorporation on the aromatic rings.

-

Reagents and Materials:

-

Enterolactone

-

Deuterated phosphoric acid (D3PO4)

-

Boron trifluoride deuteroxide complex (BF3·D2O)

-

Deuterium oxide (D2O)

-

Anhydrous solvent (e.g., dioxane)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve enterolactone in the anhydrous solvent.

-

Add the deuterated phosphoric acid and boron trifluoride deuteroxide complex to the solution.

-

Stir the reaction mixture at room temperature for approximately 20-24 hours to allow for complete hydrogen-deuterium exchange on the aromatic rings.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude Enterolactone-d6 by silica gel column chromatography.

-

Method 2: Deuteration using PBr3 or NaOD in D2O

This alternative method also achieves hydrogen-deuterium exchange on the aromatic rings.[1]

-

Reagents and Materials:

-

Enterolactone

-

Phosphorus tribromide (PBr3) or Sodium deuteroxide (NaOD)

-

Deuterium oxide (D2O)

-

Appropriate workup and purification reagents as described in Method 1.

-

-

Procedure:

-

Dissolve enterolactone in deuterium oxide.

-

Add either phosphorus tribromide or sodium deuteroxide to the solution to catalyze the exchange reaction.

-

Stir the mixture under conditions (time and temperature) optimized to maximize deuterium incorporation.

-

Follow the quenching, extraction, and purification steps as outlined in Method 1 to isolate the pure Enterolactone-d6.

-

Synthesis Workflow

The general workflow for the synthesis of Enterolactone-d6 via hydrogen-deuterium exchange is depicted below.

Characterization of Enterolactone-d6

The successful synthesis, isotopic purity, and structural integrity of Enterolactone-d6 are confirmed using standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of the enterolactone backbone and to determine the positions and extent of deuterium incorporation. In the ¹H NMR spectrum of successfully deuterated enterolactone, the signals corresponding to the aromatic protons will be significantly diminished or absent.

-

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the deuterated compound and for assessing its isotopic purity. The mass spectrum of Enterolactone-d6 will show a molecular ion peak corresponding to the mass of the molecule with six deuterium atoms. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for this analysis.[2][3]

Quantitative Data

The following table summarizes the key quantitative data for Enterolactone-d6.

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₁₂D₆O₄ | [4] |

| Molecular Weight | 304.37 g/mol | [4] |

| Isotopic Purity | Typically >98% | [1] |

| Typical Yield | ~74% (for d8 analog) | [1] |

Biological Context: Enterolactone and Signaling Pathways

Enterolactone has been shown to exert its biological effects through the modulation of various cellular signaling pathways. One such pathway is the ERK/NF-κB/Snail signaling cascade, which is implicated in the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. Enterolactone has been found to inhibit TGF-β-induced EMT by blocking this pathway.

ERK/NF-κB/Snail Signaling Pathway

The diagram below illustrates the inhibitory effect of enterolactone on the ERK/NF-κB/Snail signaling pathway.

References

- 1. Enterolactone Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enterolactone modulates the ERK/NF-κB/Snail signaling pathway in triple-negative breast cancer cell line MDA-MB-231 to revert the TGF-β-induced epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Analysis of Enterolactone-d6

Disclaimer: This document is a technical guide based on publicly available scientific literature regarding the analysis of enterolactone and its isotopologues. A specific Certificate of Analysis for Enterolactone-d6 was not found; therefore, the quantitative data presented is representative of typical analytical methodologies.

Introduction

Enterolactone-d6 is the deuterium-labeled form of enterolactone, a mammalian lignan metabolite derived from dietary precursors. Due to its utility as an internal standard in mass spectrometry-based quantification of enterolactone, a thorough understanding of its analytical characterization is crucial for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of the typical data found in a Certificate of Analysis for Enterolactone-d6, detailed experimental protocols for its analysis, and visual workflows of the analytical processes.

Quantitative Data Summary

The following tables summarize the typical quantitative data and specifications for Enterolactone-d6 as determined by various analytical techniques.

Table 1: Identity and Purity

| Parameter | Specification | Method |

| Chemical Purity | ≥95.0% | HPLC/UPLC |

| Isotopic Purity | ≥99 atom % D | Mass Spectrometry |

| Chemical Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

Table 2: Analytical Performance Characteristics (based on LC-MS/MS methods)

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.55 nM[1] |

| Limit of Quantification (LOQ) | 1.8 nM |

| Within-run Precision (R.S.D.) | 3-6%[1] |

| Between-run Precision (R.S.D.) | 10-14%[1] |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize Enterolactone-d6 are described below.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Purity and Quantification

This method is widely used for the sensitive quantification of enterolactone in biological matrices, utilizing Enterolactone-d6 as an internal standard.[1]

-

Sample Preparation (from plasma):

-

Enzymatic hydrolysis of plasma samples to deconjugate enterolactone glucuronides.

-

Addition of Enterolactone-d6 internal standard.

-

Liquid-liquid extraction with an organic solvent (e.g., diethyl ether).[1]

-

Evaporation of the organic phase and reconstitution of the residue in the mobile phase.

-

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Run Time: Approximately 11 minutes.[1]

-

-

MS/MS Conditions:

-

Ionization: Electrospray Ionization (ESI), negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (m/z): Specific to Enterolactone.

-

Product Ion (m/z): Specific to Enterolactone.

-

Precursor Ion (m/z) for Enterolactone-d6: Specific to Enterolactone-d6.

-

Product Ion (m/z) for Enterolactone-d6: Specific to Enterolactone-d6.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Purity

GC-MS is another established method for the analysis of enterolactone.[2]

-

Sample Preparation and Derivatization:

-

Extraction of the analyte from the matrix.

-

Derivatization of the hydroxyl groups to increase volatility, for example, using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

GC Conditions:

-

Column: Capillary column suitable for steroid or phytoestrogen analysis (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An initial temperature of ~180°C, ramped to ~280°C.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI).

-

Scan Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for the unambiguous confirmation of the chemical structure of Enterolactone-d6.

-

Sample Preparation: Dissolution of the compound in a deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Experiments:

-

¹H-NMR: To determine the number and environment of protons.

-

¹³C-NMR: To determine the number and environment of carbon atoms.

-

2D-NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between atoms.

-

Visualized Workflows

The following diagrams illustrate the experimental workflows for the analysis of Enterolactone-d6.

References

- 1. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of enterolactone and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Enterolactone-d6 for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of commercially available Enterolactone-d6. This deuterated analog of enterolactone, a mammalian lignan with noted anti-cancer properties, serves as a valuable internal standard for mass spectrometry-based quantification in preclinical and clinical research. This document outlines key quantitative data from various suppliers, detailed experimental protocols, and a visualization of the core signaling pathways influenced by enterolactone.

Commercial Supplier Data for Enterolactone-d6

For researchers sourcing Enterolactone-d6, a variety of vendors offer this stable isotope-labeled compound. Key quantitative metrics have been compiled to facilitate straightforward comparison.

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Format | Storage Conditions |

| InvivoChem | V52648 | ≥98% | Not specified | Solid | Store at -20°C or -80°C after reconstitution. Avoid repeated freeze-thaw cycles. |

| MedChemExpress | HY-108692S | 95.0% | >98% for stable isotope-labeled compounds (general statement)[1] | Solid | Store at -80°C for 6 months; -20°C for 1 month.[2] |

| LGC Standards (distributes TRC) | TRC-E558953 | Not specified | Not specified | Neat | Not specified |

| Pharmaffiliates | PA STI 037140 | Not specified | Not specified | Yellow Solid | 2-8°C Refrigerator |

| Santa Cruz Biotechnology | sc-211753 | Not specified | Not specified | Solid | Not specified |

| Cayman Chemical | Not available | Not available | Not available | Not available | Not available |

Note: Not all suppliers readily provide comprehensive data on their product pages. Researchers are advised to request a Certificate of Analysis (CoA) for lot-specific details on purity and isotopic enrichment.

Experimental Protocols

The following protocols are synthesized from publicly available information and common laboratory practices for the use of deuterated internal standards in analytical chemistry and cell-based assays.

Preparation of Stock Solutions

A standardized stock solution is critical for accurate and reproducible experiments.

-

Materials:

-

Enterolactone-d6 solid

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Calibrated pipettes

-

-

Procedure:

-

Equilibrate the vial of Enterolactone-d6 to room temperature before opening to prevent condensation.

-

Prepare a 10 mM stock solution by dissolving the appropriate mass of Enterolactone-d6 in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 304.37 g/mol ), dissolve 0.304 mg of Enterolactone-d6 in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C as recommended by the supplier.

-

In Vitro Cell-Based Assay: Western Blot Analysis of Apoptosis Markers

This protocol outlines the use of Enterolactone-d6 as an internal standard for quantifying the effects of unlabeled enterolactone on apoptosis in a breast cancer cell line (e.g., MDA-MB-231).

-

Cell Culture and Treatment:

-

Culture MDA-MB-231 cells in appropriate media until they reach 70-80% confluency.

-

Treat cells with varying concentrations of unlabeled enterolactone.

-

Include a vehicle control group (e.g., DMSO).

-

-

Sample Preparation for Mass Spectrometry:

-

After the desired incubation period, harvest the cells and lyse them to extract proteins.

-

Quantify the protein concentration of each sample.

-

To an equal amount of protein from each sample, add a known, fixed concentration of the Enterolactone-d6 internal standard.

-

-

LC-MS/MS Analysis:

-

Perform protein digestion (e.g., with trypsin).

-

Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Develop a method to specifically detect and quantify both unlabeled enterolactone and the deuterated internal standard based on their unique mass-to-charge ratios.

-

-

Data Analysis:

-

Calculate the ratio of the peak area of the unlabeled enterolactone to the peak area of the Enterolactone-d6 internal standard for each sample.

-

This ratio will normalize for variations in sample preparation and instrument response, allowing for accurate quantification of the cellular uptake or metabolic products of enterolactone.

-

Signaling Pathways Modulated by Enterolactone

Enterolactone has been shown to exert its anti-cancer effects through the modulation of several key signaling pathways. The following diagrams illustrate these interactions.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for investigating the effects of enterolactone on a specific cellular process, utilizing Enterolactone-d6 as an internal standard.

This technical guide provides a foundational understanding of the commercial landscape and practical application of Enterolactone-d6 for research purposes. For the most accurate and up-to-date information, direct consultation with suppliers and a thorough review of the primary literature are recommended.

References

Navigating the Stability Landscape of Enterolactone-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Enterolactone-d6, a deuterated analog of the mammalian lignan enterolactone. Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of research findings and for the development of stable pharmaceutical formulations. This document outlines known degradation pathways, summarizes storage recommendations, and provides a framework for experimental protocols to assess stability.

Introduction to Enterolactone-d6

Enterolactone is a biologically active compound formed in the mammalian gut through the metabolic conversion of dietary lignans found in sources such as flaxseed and whole grains. Due to its potential health benefits, including antioxidant and phytoestrogenic activities, enterolactone and its deuterated counterpart, Enterolactone-d6, are of significant interest in biomedical research. Enterolactone-d6 is commonly used as an internal standard in mass spectrometry-based analytical methods for the quantification of enterolactone in biological samples. The deuterium labeling provides a distinct mass signature, allowing for precise and accurate measurement. However, the chemical stability of Enterolactone-d6 is a crucial factor that can influence the reliability of such analytical data.

Recommended Storage Conditions

To maintain the integrity and purity of Enterolactone-d6, it is imperative to adhere to appropriate storage conditions. The following recommendations are based on information provided by various suppliers and general best practices for handling stable isotope-labeled compounds.

| Form | Storage Temperature | Duration | Recommendations |

| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed, light-resistant container. Minimize exposure to moisture. |

| 4°C | Up to 2 years | Suitable for shorter-term storage. Protect from light and moisture. | |

| In Solvent | -80°C | Up to 6 months | Use a suitable, anhydrous solvent. Purge with an inert gas (e.g., argon or nitrogen) before sealing to prevent oxidation. |

| -20°C | Up to 1 month | Appropriate for working solutions that will be used in the near future. Protect from light. | |

| Shipping | Ambient Temperature | A few days | While stable for short durations at ambient temperature during shipping, it is advisable to transfer to recommended storage conditions upon receipt. |

Potential Degradation Pathways

The chemical structure of Enterolactone-d6, featuring a lactone ring and phenolic hydroxyl groups, is susceptible to degradation under certain environmental conditions. Understanding these potential degradation pathways is essential for designing stability studies and for interpreting analytical results.

Hydrolysis (pH-Dependent Degradation)

The most significant degradation pathway for enterolactone is the hydrolysis of its γ-butyrolactone ring. This reaction is pH-dependent and results in the formation of a ring-opened carboxylic acid structure. This transformation is reported to be a reversible, mutual transformation, with the equilibrium between the closed-lactone and open-ring forms being dictated by the pH of the solution[1].

-

Alkaline Conditions: In basic solutions, the equilibrium is shifted towards the formation of the carboxylate salt of the ring-opened form. The hydrolysis is catalyzed by hydroxide ions, which attack the electrophilic carbonyl carbon of the lactone.

-

Acidic Conditions: Under acidic conditions, the lactone ring can also be hydrolyzed, although the mechanism differs. The reaction is typically slower than in alkaline conditions and involves the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.

References

The Natural Abundance of Enterolactone in Human Samples: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterolactone, a mammalian lignan derived from the metabolism of plant-based precursors by the gut microbiota, has garnered significant scientific interest for its potential roles in human health and disease. As a biomarker of dietary intake of lignan-rich foods and a modulator of various physiological processes, understanding its natural abundance in different human biological matrices is crucial for clinical and pharmaceutical research. This technical guide provides a comprehensive overview of the natural concentrations of enterolactone in human plasma, serum, urine, and feces. It details the established analytical methodologies for its quantification, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Time-Resolved Fluoroimmunoassay (TR-FIA). Furthermore, this guide elucidates key signaling pathways influenced by enterolactone, offering a molecular context for its biological activities. All quantitative data are summarized in structured tables for ease of comparison, and experimental workflows and signaling pathways are visualized using diagrams to facilitate comprehension.

Introduction

Enterolactone is an enterolignan, a class of phytoestrogens, that is not directly consumed in the diet but is produced by the intestinal microflora from plant lignan precursors such as secoisolariciresinol and matairesinol. These precursors are abundant in a variety of foods, including flaxseeds, whole grains, legumes, fruits, and vegetables. The conversion of plant lignans to enterolactone is highly dependent on the composition and metabolic activity of an individual's gut microbiome. Once produced, enterolactone is absorbed into the bloodstream and circulates throughout the body, where it can exert a range of biological effects.

Research has linked enterolactone to various health outcomes, including a reduced risk of certain hormone-dependent cancers, cardiovascular diseases, and type 2 diabetes. Its mechanisms of action are multifaceted and are thought to involve modulation of estrogen receptor signaling, as well as other key cellular pathways. Given its potential as a biomarker and a bioactive compound, accurate and precise measurement of enterolactone in human samples is paramount for advancing our understanding of its physiological significance and therapeutic potential.

Natural Abundance of Enterolactone in Human Samples

The concentration of enterolactone in human biological fluids and feces exhibits significant inter-individual variability. This variation is influenced by a multitude of factors including dietary habits, the composition of the gut microbiota, sex, age, body mass index (BMI), and smoking status. The following tables summarize the reported concentrations of enterolactone in plasma, serum, urine, and feces from various studies.

Plasma and Serum Enterolactone Concentrations

Enterolactone in circulation is predominantly found in its conjugated forms (glucuronides and sulfates), with only a small fraction existing as the free, unconjugated form. Most analytical methods measure the total enterolactone concentration after enzymatic hydrolysis of the conjugates.

| Sample Type | Population | Median/Mean Concentration (nmol/L) | Range (nmol/L) | Key Influencing Factors | Citation |

| Serum | Finnish men (25-64 years) | 13.8 | 0 - 95.6 | Diet (whole grains, fruit, berries), constipation | [1] |

| Serum | Finnish women (25-64 years) | 16.6 | 0 - 182.6 | Diet (vegetables), age, constipation, smoking | [1] |

| Plasma | Danish individuals with type 2 diabetes | 10.9 | 1.3 - 59.6 (5th-95th percentile) | Lower than general cohort | [2][3] |

| Plasma | Healthy US men | 29.3 (average) | Not specified | Lignan intake, gut microbiome composition | [2] |

| Serum | Healthy adults on habitual diet | Varies between individuals | Varies | (-)-enantiomer dominates before flaxseed supplementation | [4] |

| Serum | Healthy adults after flaxseed supplementation (25g/day) | Significantly increased | Varies | Proportion of (+)-enantiomer significantly increased | [4] |

| Serum | Overweight, hyperinsulinemic adults on whole-grain diet | Increased by 6.2 nmol/L compared to refined-grain diet | Not specified | Whole-grain food intake | [5] |

Urinary Enterolactone Concentrations

Urine is a major route of excretion for enterolactone and its metabolites. Urinary levels are often used as a non-invasive biomarker of lignan intake and enterolactone production. Concentrations are typically normalized to creatinine to account for variations in urine dilution.

| Population | Median/Mean Concentration | Key Observations | Citation |

| US adults (NHANES) | Mean (natural log transformed): 5.4-5.6 ng/mL | Inversely associated with blood pressure and hypertension risk | [6] |

| Women attempting pregnancy | Median: 990 nmol/L (in those who became pregnant) vs. 412 nmol/L (in those who did not) | Higher concentrations associated with shorter time to pregnancy | [6] |

| Adults (population-based cohort) | Varies (analyzed in quartiles) | Third quartile of urinary enterolactone associated with reduced all-cause and cardiovascular mortality | [6] |

Fecal Enterolactone Concentrations

Fecal enterolactone concentrations reflect the unabsorbed fraction and the direct production by the gut microbiota in the colon. Data on fecal enterolactone levels are less abundant in the literature compared to plasma, serum, and urine.

| Sample Condition | Population | Concentration | Key Observations | Citation |

| In vitro fecal fermentation | Healthy younger and premenopausal donors | Varies with fermentation time | Demonstrates the dynamic production of enterolactone by gut microbiota from precursors | [4] |

| Fecal dilutions | Healthy adults | Varies | Individuals with moderate to high concentrations of enterolactone-producing bacteria produced significantly larger amounts of enterolactone | [5][7][8] |

Experimental Protocols for Enterolactone Quantification

The accurate quantification of enterolactone is essential for research and clinical applications. The following sections provide detailed methodologies for the most commonly employed analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of enterolactone due to its high sensitivity, specificity, and ability to measure both conjugated and unconjugated forms.

Sample Preparation (Plasma/Serum)

-

Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., ¹³C₃-enterolactone).

-

Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

Enzymatic Hydrolysis (for total enterolactone)

-

To 100 µL of plasma or serum, add an internal standard and 50 µL of β-glucuronidase/sulfatase solution in acetate buffer (pH 5.0).

-

Incubate the mixture at 37°C for at least 2 hours (or overnight).

-

Proceed with liquid-liquid extraction or solid-phase extraction.

Liquid Chromatography (LC) Conditions

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10-90% B over 5-10 minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

Tandem Mass Spectrometry (MS/MS) Parameters

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for enterolactone and the internal standard. A common transition for enterolactone is m/z 297.1 → 269.1.

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for enterolactone analysis, which requires derivatization to increase the volatility of the analyte.

Sample Preparation (Urine)

-

Enzymatic Hydrolysis: To 1 mL of urine, add an internal standard and β-glucuronidase/sulfatase. Incubate at 37°C overnight.

-

Extraction: Perform a liquid-liquid extraction with diethyl ether or ethyl acetate.

-

Evaporation: Evaporate the organic layer to dryness.

-

Derivatization: Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat at 60-80°C for 30-60 minutes to form trimethylsilyl (TMS) derivatives.

Gas Chromatography (GC) Conditions

-

Column: A capillary column suitable for steroid or phytoestrogen analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient starting from a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 300°C).

Mass Spectrometry (MS) Parameters

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized enterolactone and internal standard.

Time-Resolved Fluoroimmunoassay (TR-FIA)

TR-FIA is a sensitive immunoassay technique that can be used for high-throughput screening of enterolactone in plasma or serum.

Principle

This competitive immunoassay involves an antibody specific to enterolactone, a europium-labeled enterolactone tracer, and enterolactone in the sample. The amount of fluorescence emitted by the bound europium chelate is inversely proportional to the concentration of enterolactone in the sample.

Procedure Outline

-

Sample Pre-treatment: Perform enzymatic hydrolysis and ether extraction of plasma/serum samples as described for GC-MS.

-

Assay Plate Preparation: Coat microtiter plates with an anti-rabbit IgG antibody.

-

Immunoassay:

-

Add enterolactone standards or extracted samples to the wells.

-

Add a rabbit anti-enterolactone antibody.

-

Add the europium-labeled enterolactone tracer.

-

Incubate to allow competitive binding.

-

-

Washing: Wash the wells to remove unbound reagents.

-

Enhancement: Add an enhancement solution to dissociate the europium ions from the tracer and form a new, highly fluorescent chelate.

-

Detection: Measure the time-resolved fluorescence using a suitable plate reader.

Signaling Pathways and Experimental Workflows

Enterolactone's biological effects are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and a general experimental workflow for enterolactone analysis.

Experimental Workflow for Enterolactone Analysis

Estrogen Receptor Signaling Pathway

Enterolactone is known to bind to estrogen receptors (ERα and ERβ) and can act as a selective estrogen receptor modulator (SERM), exhibiting both estrogenic and anti-estrogenic activities depending on the cellular context.

PI3K/Akt Signaling Pathway

Enterolactone has been shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival, growth, and proliferation.

ERK/NF-κB/Snail Signaling Pathway

Enterolactone can also influence the ERK/NF-κB/Snail signaling pathway, which is implicated in processes like epithelial-mesenchymal transition (EMT) and cancer metastasis.

Conclusion

The natural abundance of enterolactone in human samples is a complex and dynamic parameter influenced by a variety of host and environmental factors. This technical guide has provided a consolidated overview of the current knowledge on enterolactone concentrations in different biological matrices, detailed analytical methodologies for its quantification, and insights into its molecular mechanisms of action. The presented data and protocols serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of nutrition, clinical chemistry, pharmacology, and oncology. Further research is warranted to fully elucidate the clinical implications of enterolactone and to standardize methodologies for its analysis, particularly in fecal samples. A deeper understanding of the factors that govern enterolactone production and its biological activities will be instrumental in harnessing its potential for disease prevention and therapy.

References

- 1. Measurement of enterolactone and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pre-diagnostic plasma enterolactone concentrations are associated with lower mortality among individuals with type 2 diabetes: a case-cohort study in the Danish Diet, Cancer and Health cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Towards Standards for Human Fecal Sample Preparation in Targeted and Untargeted LC-HRMS Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intestinal Bacterial Communities That Produce Active Estrogen-Like Compounds Enterodiol and Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intestinal bacterial communities that produce active estrogen-like compounds enterodiol and enterolactone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Enterolactone in Human Plasma using Enterolactone-d6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of enterolactone in human plasma using a stable isotope-labeled internal standard, Enterolactone-d6, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Enterolactone, a mammalian lignan produced by the gut microbiota from plant precursors, is a biomarker of interest in nutritional and clinical research. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the method.

Introduction

Enterolactone is an enterolignan derived from the metabolism of plant lignans, such as secoisolariciresinol and matairesinol, by the intestinal microflora. These precursors are abundant in flaxseed, whole grains, and other fiber-rich foods. As a phytoestrogen, enterolactone has garnered significant attention for its potential role in hormone-dependent cancers and cardiovascular diseases. Accurate quantification of enterolactone in biological matrices is crucial for epidemiological studies and clinical trials investigating its physiological effects.

LC-MS/MS has become the gold standard for the analysis of small molecules in complex biological samples due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as Enterolactone-d6, is critical for reliable quantification. Deuterated standards co-elute with the analyte and exhibit similar ionization behavior, thereby correcting for variations during sample extraction, and ionization suppression or enhancement in the mass spectrometer.

Experimental

Materials and Reagents

-

Enterolactone and Enterolactone-d6 standards

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

β-Glucuronidase/sulfatase from Helix pomatia

-

Sodium acetate buffer

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation

-

Enzymatic Hydrolysis: To measure total enterolactone (conjugated and unconjugated forms), plasma samples undergo enzymatic hydrolysis.

-

To 200 µL of human plasma, add 20 µL of Enterolactone-d6 internal standard solution (concentration to be optimized based on expected analyte levels).

-

Add 500 µL of sodium acetate buffer (pH 5.0).

-

Add 20 µL of β-glucuronidase/sulfatase solution.

-

Vortex and incubate at 37°C for at least 4 hours or overnight.

-

-

Solid Phase Extraction (SPE):

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the hydrolyzed plasma sample onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Liquid Chromatography

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6-6.1 min: 90-10% B

-

6.1-8 min: 10% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The deprotonated molecule [M-H]⁻ is used as the precursor ion. The exact mass-to-charge ratio (m/z) for the precursor and product ions should be optimized for the specific instrument used. Based on the structure of enterolactone (molecular weight 298.32 g/mol ), the following transitions are proposed:

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Enterolactone | 297.1 | 253.1 | 100 | -20 |

| Enterolactone-d6 | 303.1 | 259.1 | 100 | -20 |

Note: The proposed product ion for Enterolactone-d6 assumes fragmentation follows a similar pathway to the unlabeled compound. These values should be confirmed and optimized during method development.

Results and Discussion

Method performance should be evaluated according to regulatory guidelines. The following table summarizes representative quantitative data for enterolactone analysis using an isotopically labeled internal standard, demonstrating the expected performance of this method.[1]

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.55 nM |

| Intra-day Precision (%RSD) | 3-6% |

| Inter-day Precision (%RSD) | 10-14% |

| Accuracy (% Recovery) | 85-115% |

The use of Enterolactone-d6 as an internal standard effectively compensates for matrix effects inherent in plasma samples, leading to high precision and accuracy. The chromatographic method provides good separation of enterolactone from endogenous plasma components, and the MRM detection offers excellent selectivity.

Visualizations

Biosynthesis of Enterolactone

The following diagram illustrates the conversion of plant lignan precursors, secoisolariciresinol and matairesinol, into enterolactone by gut microbiota.

Caption: Biosynthesis of Enterolactone from Plant Lignans.

Experimental Workflow

This diagram outlines the major steps in the analytical protocol for the quantification of enterolactone in plasma.

Caption: LC-MS/MS Workflow for Enterolactone Quantification.

Conclusion

The described LC-MS/MS method utilizing Enterolactone-d6 as an internal standard provides a reliable, sensitive, and specific approach for the quantification of enterolactone in human plasma. This methodology is well-suited for researchers and drug development professionals requiring accurate measurement of this important biomarker in various study settings. The detailed protocol and performance characteristics serve as a valuable resource for the implementation of this assay.

References

Application Note: Quantitative Analysis of Enterolactone in Human Plasma by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of enterolactone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs Enterolactone-d6 as a stable isotopically labeled (SIL) internal standard to ensure high accuracy and precision.[1] The sample preparation involves a straightforward protein precipitation step, making it suitable for high-throughput analysis.[2][3] This method has been validated according to bioanalytical method validation guidelines, demonstrating excellent performance in linearity, precision, accuracy, and sensitivity.[4][5]

Introduction

Enterolactone is a mammalian lignan produced by the gut microbiota from dietary plant lignans found in foods like whole grains, flaxseed, and vegetables.[6][7] As a phytoestrogen, it has garnered significant interest due to its potential role in modulating estrogen receptor activity and influencing the risk of hormone-dependent cancers and cardiovascular disease.[6][8][9] Accurate quantification of enterolactone in plasma is crucial for epidemiological studies and clinical research to understand its bioavailability and physiological effects.[10][11] This protocol provides a validated LC-MS/MS method for the selective and sensitive measurement of enterolactone in plasma.

Experimental Protocol

Materials and Reagents

-

Enterolactone (Analyte) and Enterolactone-d6 (Internal Standard, IS) standards

-

LC-MS/MS grade Acetonitrile (ACN), Methanol (MeOH), and Water

-

LC-MS grade Formic Acid

-

Human plasma (K2-EDTA)

-

Polypropylene microcentrifuge tubes (1.5 mL)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of enterolactone and Enterolactone-d6 in methanol.

-

Working Standard Solutions: Serially dilute the enterolactone stock solution with 50:50 ACN:H₂O to prepare calibration standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Enterolactone-d6 stock solution in 50:50 ACN:H₂O.

Sample Preparation

The sample preparation consists of a simple protein precipitation step.

-

Aliquot 50 µL of plasma samples, calibration standards, or quality control (QC) samples into 1.5 mL microcentrifuge tubes.

-

Add 10 µL of the IS Working Solution (100 ng/mL Enterolactone-d6) to all tubes except for the blank matrix samples.

-

Add 150 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

Figure 1. Workflow for plasma sample preparation.

LC-MS/MS Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]

| Parameter | Condition |

| LC Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 2 µm)[12] |

| Mobile Phase A | Water with 0.1% Formic Acid[2][12] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[2][12] |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 15% B, increase to 75% B over 2 min, hold for 0.5 min, return to initial conditions.[2] |

| Total Run Time | ~4.5 minutes[2] |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Negative[2] |

| Source Temp. | 450 °C[13] |

| Ion Spray Voltage | -4500 V[13] |

Data and Results

Mass Spectrometry

The analytes were monitored using Multiple Reaction Monitoring (MRM). The optimized transitions and parameters are summarized below.[13][14][15]

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) | Declustering Potential (DP) |

| Enterolactone | 297.1 | 133.1 | -35 eV | -80 V |

| Enterolactone-d6 | 303.1 | 137.1 | -35 eV | -80 V |

Method Validation Summary

The method was validated according to established guidelines for bioanalytical method validation.[4][16]

Calibration Curve The calibration curve was linear over the concentration range of 0.5 to 200 ng/mL.

| Parameter | Result |

| Concentration Range | 0.5 - 200 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation (r²) | > 0.995 |

| LLOQ | 0.5 ng/mL |

Precision and Accuracy Intra- and inter-day precision and accuracy were assessed using QC samples at three concentration levels.

| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| LQC | 1.5 | < 10% | < 12% | ± 8% | ± 10% |

| MQC | 50 | < 8% | < 10% | ± 6% | ± 9% |

| HQC | 150 | < 7% | < 9% | ± 5% | ± 7% |

| Acceptance criteria for precision (%CV) and accuracy (%Bias) are typically within ±15% (±20% at the LLOQ).[2][16] |

Recovery and Matrix Effect

| Parameter | LQC | MQC | HQC |

| Extraction Recovery | ~92% | ~95% | ~94% |

| Matrix Effect | ~98% | ~101% | ~99% |

| Values close to 100% indicate minimal matrix suppression or enhancement and high recovery.[4] |

Biological Context: Enterolactone Signaling

Enterolactone exerts its biological effects primarily through modulation of estrogen signaling pathways.[6] It can bind to estrogen receptors (ERα and ERβ), initiating downstream signaling cascades.[17] Additionally, enterolactone has been shown to inhibit Insulin-Like Growth Factor-1 Receptor (IGF-1R) signaling and modulate the NF-κB pathway, which are crucial in cell proliferation and inflammation, respectively.[18][19]

Figure 2. Key signaling pathways modulated by enterolactone.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable tool for the quantification of enterolactone in human plasma. The simple sample preparation and short analytical run time make it ideal for application in large-scale clinical and epidemiological research, facilitating further investigation into the role of this important lignan in human health and disease.

References

- 1. scispace.com [scispace.com]

- 2. anis.au.dk [anis.au.dk]

- 3. researchgate.net [researchgate.net]

- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 5. japsonline.com [japsonline.com]

- 6. A single dose of enterolactone activates estrogen signaling and regulates expression of circadian clock genes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sciforum.net [sciforum.net]

- 10. Pre-diagnostic plasma enterolactone concentrations are associated with lower mortality among individuals with type 2 diabetes: a case-cohort study in the Danish Diet, Cancer and Health cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. database.ich.org [database.ich.org]

- 17. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors | PLOS One [journals.plos.org]

- 18. Enterolactone Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Enterolactone-d6 Solution Preparation in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of Enterolactone-d6 solutions for use as an internal standard in mass spectrometry-based quantitative analysis. The following procedures cover the preparation of stock solutions, working standards, and calibration curves, ensuring accuracy and reproducibility in experimental workflows.

Introduction

Enterolactone is a lignan produced by the gut microbiota from dietary precursors and is a biomarker of interest in various physiological and pathological studies. Stable isotope-labeled internal standards, such as Enterolactone-d6, are essential for accurate quantification by mass spectrometry, as they effectively compensate for variations in sample preparation and matrix effects.[1] Proper preparation of these standard solutions is a critical first step in the analytical workflow.

Quantitative Data Summary

The following table summarizes the recommended concentrations for the preparation of Enterolactone-d6 and Enterolactone solutions.

| Solution Type | Component | Concentration | Solvent |

| Primary Stock Solution | Enterolactone-d6 | 1 mg/mL | Methanol or Acetonitrile |

| Working Internal Standard (IS) Solution | Enterolactone-d6 | 10 ng/mL | 50:50 (v/v) Acetonitrile/Water |

| Calibration Curve Standards | Enterolactone | 0.01 - 15 ng/mL | 50:50 (v/v) Acetonitrile/Water |

Experimental Workflows

Solution Preparation Workflow

The following diagram illustrates the sequential steps for preparing the stock and working solutions.

Caption: Workflow for preparing Enterolactone-d6 internal standard and Enterolactone calibration standards.

Sample Analysis Workflow

This diagram outlines the overall process from sample preparation to data analysis.

Caption: General workflow for sample analysis using an internal standard.

Experimental Protocols

Materials and Reagents

-

Enterolactone-d6 (solid, ≥98% isotopic purity)

-

Enterolactone (solid, ≥98% chemical purity)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (optional, for mobile phase modification)

-

Volumetric flasks (Class A)

-

Adjustable micropipettes

-

Analytical balance

-

Vortex mixer

-

Sonicator

-

Amber glass vials for storage

Preparation of Enterolactone-d6 Primary Stock Solution (1 mg/mL)

-

Accurately weigh 1 mg of solid Enterolactone-d6 using an analytical balance.

-

Transfer the weighed solid to a 1 mL amber glass volumetric flask.

-

Add approximately 0.8 mL of methanol or acetonitrile.

-

Vortex and sonicate for 5-10 minutes, or until the solid is completely dissolved. Lignans are generally soluble in polar organic solvents like methanol and acetonitrile.[2][3]

-

Bring the solution to the final volume of 1 mL with the same solvent.

-

Cap the flask and invert several times to ensure homogeneity.

-

Transfer the stock solution to a labeled amber glass vial.

-

Store the primary stock solution at -20°C for long-term stability. For short-term use, refrigeration at 2-8°C is acceptable.

Preparation of Enterolactone-d6 Working Internal Standard Solution (10 ng/mL)

-

Perform serial dilutions of the 1 mg/mL primary stock solution using a 50:50 (v/v) mixture of acetonitrile and water to prepare an intermediate stock solution (e.g., 1 µg/mL).

-

From the intermediate stock solution, perform a final dilution to achieve a working internal standard concentration of 10 ng/mL in 50:50 (v/v) acetonitrile/water. A working concentration of 10 ng/mL has been shown to be effective in the analysis of enterolactone in human plasma.[4][5]

-

Store the working internal standard solution in a labeled amber glass vial at 2-8°C. It is recommended to prepare fresh working solutions regularly.

Preparation of Enterolactone Calibration Curve Standards (0.01 - 15 ng/mL)

-

Prepare a primary stock solution of non-deuterated Enterolactone at 1 mg/mL in methanol or acetonitrile, following the same procedure as for the deuterated standard (Section 4.2).

-

Perform serial dilutions of the Enterolactone primary stock solution with 50:50 (v/v) acetonitrile/water to create a series of working standard solutions.

-

Prepare a set of calibration standards by spiking a known volume of the appropriate Enterolactone working standard solution and a fixed volume of the 10 ng/mL Enterolactone-d6 working internal standard solution into a blank biological matrix (e.g., plasma, serum).

-

The final concentrations of Enterolactone in the calibration standards should span the expected concentration range of the analyte in the samples. A typical calibration curve for enterolactone analysis ranges from approximately 0.01 to 12.5 ng/mL.[1][4]

Sample Preparation for LC-MS/MS Analysis

-

To each unknown sample, add a fixed volume of the 10 ng/mL Enterolactone-d6 working internal standard solution.

-

Perform a sample extraction procedure, such as liquid-liquid extraction or solid-phase extraction, to remove proteins and other interfering matrix components.

-

Evaporate the solvent from the extracted sample under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

While specific instrument parameters will need to be optimized, a typical LC-MS/MS method for Enterolactone analysis involves:

-

LC Column: A phenyl-sorbent column often provides good resolution and peak shape for enterolactone and its conjugates.[1]

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly used.

-

Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection of Enterolactone and Enterolactone-d6.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the preparation of Enterolactone-d6 solutions for use in quantitative mass spectrometry. Adherence to these procedures will contribute to the generation of accurate and reliable data in research, clinical, and drug development settings.

References

Application of Enterolactone-d6 in Pharmacokinetic Studies: A Detailed Guide for Researchers

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of Enterolactone-d6 as an internal standard in pharmacokinetic (PK) studies of enterolactone. These guidelines are intended to ensure accurate and robust quantification of enterolactone in biological matrices, a critical aspect of understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Enterolactone, a mammalian lignan derived from the metabolism of plant lignans by gut microbiota, has garnered significant interest for its potential health benefits, including anti-cancer properties.[1][2] Accurate assessment of its pharmacokinetic profile is paramount for elucidating its mechanisms of action and for the development of lignan-based therapeutic agents. The use of a stable isotope-labeled internal standard, such as Enterolactone-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical undertakings.[3]

The Role of Deuterated Internal Standards

Deuterated internal standards are molecules where one or more hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a compound that is chemically identical to the analyte of interest but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer. The co-elution of the deuterated standard with the analyte during chromatographic separation allows for the correction of variability in sample preparation, injection volume, and matrix effects, thereby enhancing the accuracy and precision of the analytical method.[3]

Data Presentation: Pharmacokinetic Parameters of Enterolactone

The following table summarizes key pharmacokinetic parameters of enterolactone observed in human studies following the administration of its precursors. This compiled data provides a valuable reference for researchers designing and interpreting pharmacokinetic studies.

| Parameter | Value (Mean ± SD) | Study Population | Precursor Administered | Reference |

| Tmax (h) | 19.7 ± 6.2 | Healthy Men and Women | Secoisolariciresinol diglucoside (SDG) | [4] |

| ~24 | Postmenopausal Women | 7-Hydroxymatairesinol (7-HMR) | [5][6] | |

| Cmax (nmol/L) | Not directly provided in nmol/L | Healthy Men and Women | Secoisolariciresinol diglucoside (SDG) | [4] |

| Cmax (ng/mL) | 4.8 | Postmenopausal Women | 7-Hydroxymatairesinol (7-HMR) | [5][6] |

| t½ (h) | 12.6 ± 5.6 | Healthy Men and Women | Secoisolariciresinol diglucoside (SDG) | [4] |

| AUC (nmol/L·h) | 1762 ± 1117 | Healthy Men and Women | Secoisolariciresinol diglucoside (SDG) | [4] |

| Mean Residence Time (h) | 35.8 ± 10.6 | Healthy Men and Women | Secoisolariciresinol diglucoside (SDG) | [4] |

Experimental Protocols

This section outlines detailed methodologies for a typical pharmacokinetic study of enterolactone utilizing Enterolactone-d6 as an internal standard.

Study Design and Conduct (Human Pharmacokinetic Study)

A robust study design is crucial for obtaining meaningful pharmacokinetic data.

a. Subject Recruitment:

-

Recruit a cohort of healthy volunteers.

-

Obtain informed consent from all participants.

-

Conduct a health screening to ensure participants meet the inclusion criteria and have no underlying conditions that could affect the study outcome.

b. Dosing:

-

Administer a single oral dose of a precursor to enterolactone, such as secoisolariciresinol diglucoside (SDG), to the participants. The dosage should be based on previous studies and safety data.[4]

c. Blood Sampling:

-

Collect blood samples into tubes containing an anticoagulant (e.g., EDTA or heparin) at predetermined time points.[7] A typical sampling schedule would be: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[1]

-

Process the blood samples by centrifugation to separate the plasma.[7]

-

Store the plasma samples at -80°C until analysis.

Bioanalytical Method: Quantification of Enterolactone in Plasma by LC-MS/MS

This protocol is adapted from a validated method for enterolactone quantification.[8][9]

a. Materials and Reagents:

-

Enterolactone analytical standard

-

Enterolactone-d6 (internal standard)

-

Water, acetonitrile, methanol (HPLC grade)

-

Formic acid

-

β-glucuronidase/sulfatase from Helix pomatia

-

Solid-Phase Extraction (SPE) cartridges

b. Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of enterolactone in a suitable solvent (e.g., methanol).

-

Prepare a 1 mg/mL stock solution of Enterolactone-d6 in a suitable solvent.

-

From these stock solutions, prepare working solutions for the calibration curve and quality control (QC) samples by serial dilution.

c. Sample Preparation:

-

Thaw the plasma samples on ice.

-

To 100 µL of plasma, add the Enterolactone-d6 internal standard solution.

-

For the determination of total enterolactone (free and conjugated), perform enzymatic hydrolysis by adding β-glucuronidase/sulfatase and incubating at 37°C.[10]

-

Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).

-

Centrifuge the samples to pellet the precipitated proteins.

-

Perform Solid-Phase Extraction (SPE) on the supernatant for sample clean-up and concentration.[9]

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

d. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a C18 reversed-phase column.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[9]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Utilize an electrospray ionization (ESI) source in negative ion mode.[9]

-

Monitor the specific precursor-to-product ion transitions for both enterolactone and Enterolactone-d6 using Multiple Reaction Monitoring (MRM).

-

e. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of enterolactone to Enterolactone-d6 against the concentration of the calibration standards.

-

Determine the concentration of enterolactone in the plasma samples from the calibration curve.

-

Use pharmacokinetic software to calculate the key PK parameters (Cmax, Tmax, t½, AUC).

Visualizations

Metabolic Pathway of Enterolactone

The following diagram illustrates the conversion of dietary lignans into enterolactone by the gut microbiota.

Caption: Metabolic conversion of dietary lignans to enterolactone.

Experimental Workflow for a Pharmacokinetic Study

This diagram outlines the key steps involved in conducting a pharmacokinetic study of enterolactone.

Caption: Workflow for an enterolactone pharmacokinetic study.

Logical Relationship of Bioanalytical Method Components

This diagram illustrates the logical flow of the bioanalytical method for enterolactone quantification.

Caption: Key steps in the bioanalytical method.

References

- 1. Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lignans intake and enterolactone concentration and prognosis of breast cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Pharmacokinetics of enterolignans in healthy men and women consuming a single dose of secoisolariciresinol diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and bioavailability of plant lignan 7-hydroxymatairesinol and effects on serum enterolactone and clinical symptoms in postmenopausal women: a single-blinded, parallel, dose-comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. anis.au.dk [anis.au.dk]

- 10. researchgate.net [researchgate.net]

Measuring Urinary Enterolactone: A Detailed Application Note and Protocol for Researchers

[Author] [Date]

Introduction

Enterolactone is a key mammalian lignan produced by the gut microbiota from plant-based precursors, primarily found in high-fiber foods such as flaxseed, whole grains, and legumes. As a phytoestrogen, enterolactone has garnered significant interest in the scientific community due to its potential role in mitigating the risk of various chronic diseases, including hormone-dependent cancers and cardiovascular conditions. Accurate and precise quantification of enterolactone in biological matrices, such as urine, is crucial for epidemiological studies and clinical research aimed at understanding its physiological effects and metabolism.

This application note provides a comprehensive protocol for the quantitative analysis of enterolactone in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and reproducibility.[1] This document is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for enterolactone analysis.

Metabolic Pathway of Enterolactone

Dietary lignans, such as secoisolariciresinol diglucoside (SDG), are metabolized by the gut microbiota through a series of enzymatic reactions to produce enterolactone. This biotransformation is a key step in rendering these plant compounds bioactive within the human body. The metabolic conversion involves deglycosylation, demethylation, and dehydroxylation, ultimately leading to the formation of enterodiol, which is then oxidized to enterolactone.

Figure 1: Metabolic pathway of dietary lignans to enterolactone.

Experimental Protocol

This protocol details the necessary steps for the quantification of total enterolactone in urine, which includes both the free and conjugated forms. The procedure involves enzymatic hydrolysis to release enterolactone from its glucuronide and sulfate conjugates, followed by solid-phase extraction (SPE) for sample clean-up and concentration, and subsequent analysis by LC-MS/MS.

Materials and Reagents

-

Enterolactone standard (Sigma-Aldrich or equivalent)

-

Deuterated enterolactone (e.g., Enterolactone-d4) as internal standard (IS)

-

β-glucuronidase/sulfatase from Helix pomatia (or recombinant equivalent)

-

Formic acid, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Methanol, LC-MS grade

-

Water, LC-MS grade

-

Ammonium acetate

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

-

Phosphate buffer (pH 5.0)

-

Human urine samples

Equipment

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

-

Water bath or incubator

-

SPE manifold

-

Nitrogen evaporator

Sample Preparation Workflow

Figure 2: Experimental workflow for urinary enterolactone analysis.

Detailed Procedure

-

Sample Thawing and Internal Standard Spiking:

-

Thaw frozen urine samples at room temperature.

-

Vortex each sample to ensure homogeneity.

-

To a 1 mL aliquot of urine, add a known amount of deuterated enterolactone internal standard solution.

-

-

Enzymatic Hydrolysis:

-

Add 500 µL of phosphate buffer (pH 5.0) to the urine sample.

-

Add 20 µL of β-glucuronidase/sulfatase enzyme solution.

-

Incubate the mixture at 37°C for 18 hours (or overnight) to ensure complete hydrolysis of enterolactone conjugates.[2]

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove interfering substances.

-

Dry the cartridge under vacuum for 5 minutes.

-

-

Elution and Reconstitution:

-

Elute the enterolactone and the internal standard from the SPE cartridge with 1 mL of methanol or acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is often preferred for enterolactone.[3]

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both enterolactone and the deuterated internal standard.

-

Enterolactone: The deprotonated molecule [M-H]⁻ is selected as the precursor ion.

-

Deuterated Enterolactone: The corresponding deprotonated molecule is used as the precursor ion.

-

-

Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum sensitivity.

-

Quantitative Data Summary